N~1~-(2-furylmethyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide
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Overview
Description
N~1~-(2-furylmethyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furylmethyl group, a pyridyl group, and a piperazino moiety. Its molecular formula is C17H21N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-furylmethyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Furylmethyl Intermediate: This step involves the reaction of furfural with an appropriate amine to form the furylmethyl intermediate.
Pyridyl Group Introduction: The pyridyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate.
Piperazino Group Addition: The piperazino group is added via a condensation reaction with a piperazine derivative.
Final Coupling: The final step involves coupling the intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of N1-(2-furylmethyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-furylmethyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-(2-furylmethyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-furylmethyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-N’-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- N-(2-Furylmethyl)pyridin-2-amine hydrochloride
- N-(2-Furylmethyl)-3-(4-morpholinyl)-1-propanamine
Uniqueness
N~1~-(2-furylmethyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(20-14-15-4-3-13-25-15)6-7-18(24)22-11-9-21(10-12-22)16-5-1-2-8-19-16/h1-5,8,13H,6-7,9-12,14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMFXCTZCFVCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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